molecular formula C5H9BrO B12430004 1-Bromo-2-ethoxycyclopropane CAS No. 1035798-85-6

1-Bromo-2-ethoxycyclopropane

Cat. No.: B12430004
CAS No.: 1035798-85-6
M. Wt: 165.03 g/mol
InChI Key: ZWWCCVSLTYAXLH-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxycyclopropane is an organic compound that belongs to the class of cycloalkanes It is characterized by a three-membered cyclopropane ring substituted with a bromine atom and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxycyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane with bromine in the presence of an ethoxy group donor. The reaction typically requires a solvent such as carbon disulfide and is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine and ethoxy group donors. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxycyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-ethoxycyclopropanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form ethoxycyclopropene.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

    Substitution: 2-Ethoxycyclopropanol.

    Elimination: Ethoxycyclopropene.

    Oxidation: Ethoxycyclopropanone or ethoxycyclopropanoic acid.

Scientific Research Applications

1-Bromo-2-ethoxycyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxycyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The bromine atom can act as a leaving group in substitution and elimination reactions, while the ethoxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

    1-Bromo-2-methoxycyclopropane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Bromo-2-chlorocyclopropane: Contains a chlorine atom instead of an ethoxy group.

    1-Bromo-2-ethoxycyclobutane: Larger ring size with similar substituents.

Uniqueness: 1-Bromo-2-ethoxycyclopropane is unique due to its combination of a strained three-membered ring and the presence of both bromine and ethoxy substituents

Properties

CAS No.

1035798-85-6

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

1-bromo-2-ethoxycyclopropane

InChI

InChI=1S/C5H9BrO/c1-2-7-5-3-4(5)6/h4-5H,2-3H2,1H3

InChI Key

ZWWCCVSLTYAXLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC1Br

Origin of Product

United States

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